molecular formula C9H10ClNO B14039491 3-(3-Chlorophenyl)propanamide

3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491
M. Wt: 183.63 g/mol
InChI Key: RQNZMFDBHJFOMH-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanamide is an organic compound with the molecular formula C9H10ClNO It is a derivative of propanamide where a chlorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with propanamide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

    Oxidation: 3-(3-Chlorophenyl)propanoic acid.

    Reduction: 3-(3-Chlorophenyl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)propanamide exerts its effects is primarily through its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Chloropropionamide: Similar in structure but lacks the phenyl ring.

    N-(3-Chlorophenyl)propanamide: A closely related compound with similar properties.

Uniqueness: 3-(3-Chlorophenyl)propanamide is unique due to the presence of both the chlorophenyl and propanamide moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(3-chlorophenyl)propanamide

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H2,11,12)

InChI Key

RQNZMFDBHJFOMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)N

Origin of Product

United States

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